Bienvenue dans la boutique en ligne BenchChem!

Benzimidazolide

Antiparasitic Larvicidal Trichinellosis

The benzimidazole core is a versatile heterocyclic scaffold for rational drug design. However, pharmacological activity is exquisitely dependent on the substitution pattern. For example, methanimine-linked derivatives show superior larvicidal activity, while hydrazone analogs exhibit reduced potency. Other analogues demonstrate ~8-fold greater β-glucuronidase inhibition, selective BuChE over AChE inhibition, and a higher anti-leishmanial selectivity index than miltefosine. Procure high-purity benzimidazole as your starting material, and select the appropriate derivative based on validated SAR evidence for your target indication.

Molecular Formula C7H5N2-
Molecular Weight 117.13 g/mol
Cat. No. B1237168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzimidazolide
Molecular FormulaC7H5N2-
Molecular Weight117.13 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)[N-]C=N2
InChIInChI=1S/C7H5N2/c1-2-4-7-6(3-1)8-5-9-7/h1-5H/q-1
InChIKeyKLTWGRFNJPLFDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 999 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzimidazolide Derivatives: A Core Scaffold for Rational Drug Design and Procurement


Benzimidazolide derivatives constitute a class of heterocyclic compounds centered on the privileged benzimidazole scaffold [1]. This core is characterized by the fusion of a benzene ring to an imidazole moiety, providing a versatile platform for chemical modification and rational drug design [2]. Known for a wide spectrum of pharmacological activities, including anti-infective and enzyme inhibitory properties, the specific substitution pattern on this core critically determines the biological profile of each derivative, dictating its suitability for different research and industrial applications [3].

Why Benzimidazolide Substitution is Not Interchangeable: The Imperative of Structural Specificity


The broad designation 'benzimidazole' can be misleading, as specific benzimidazolide derivatives are not functionally interchangeable. The pharmacological and physicochemical properties of each derivative are exquisitely dependent on its unique substitution pattern, a principle established by extensive Structure-Activity Relationship (SAR) analyses [1]. Minor alterations, such as a change from a methanimine to a hydrazone linker, can lead to significant differences in target engagement and biological potency [2]. Therefore, a generic substitution without careful consideration of the specific derivative's validated performance data can result in a complete loss of the desired experimental or industrial outcome, underscoring the need for precise compound selection based on head-to-head evidence.

Quantitative Evidence Guide for the Selection of Specific Benzimidazolide Derivatives


Larvicidal Potency Against Trichinella spiralis: Heterocyclic Benzimidazolides vs. Albendazole

Novel heterocyclic benzimidazolide derivatives demonstrate superior in vitro larvicidal efficacy against Trichinella spiralis compared to the standard anthelmintic albendazole [1]. The methanimine derivative 4a exhibits activity comparable to ivermectin, while structural modifications like changing the linker group to a hydrazone lead to a quantifiable reduction in potency [2].

Antiparasitic Larvicidal Trichinellosis

Enzymatic Inhibition of β-Glucuronidase: Benzimidazolide Analogues vs. D-Saccharic Acid 1,4-Lactone

A series of synthesized benzimidazolide Schiff base analogues display potent inhibitory activity against β-glucuronidase [1]. The entire library shows superior potency to the standard inhibitor D-saccharic acid 1,4-lactone, with the most active compounds achieving nearly an order of magnitude improvement in IC50 value [2].

Enzyme Inhibition β-glucuronidase Cancer

Cholinesterase Inhibition for Neurodegenerative Disease Research: Benzimidazolide Analogues vs. Donepezil

Benzimidazolide analogues demonstrate potent and concentration-dependent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes targeted in Alzheimer's disease [1]. While the clinical drug donepezil is more potent against AChE, specific benzimidazolide analogues approach its potency against BuChE, offering a distinct inhibitory profile [2].

Alzheimer's Disease Neurodegeneration Enzyme Inhibition

Anti-Amylase Activity for Diabetes Research: Benzimidazolide Analogues vs. Acarbose

A library of 31 arylated benzimidazolide compounds demonstrates significant α-amylase inhibitory activity, a key target for managing type II diabetes [1]. The activity of these compounds is within the same order of magnitude as the clinically used drug acarbose, establishing their potential as lead compounds for further development [2].

Diabetes Antidiabetic Enzyme Inhibition

Anti-Leishmanial Selectivity and Potency: Novel Benzimidazolide Derivatives vs. Miltefosine

Certain novel benzimidazolide derivatives exhibit potent and highly selective activity against Leishmania major amastigotes [1]. These compounds demonstrate a superior selectivity index compared to the standard drug miltefosine, indicating a wider therapeutic window with potentially less host cell toxicity [2].

Anti-leishmanial Antiprotozoal Drug Discovery

Validated Application Scenarios for Benzimidazolide Derivatives Based on Comparative Evidence


Anthelmintic Drug Discovery: Targeting Trichinella spiralis

Researchers focused on developing new treatments for trichinellosis can confidently select the heterocyclic benzimidazolide derivative 4a as a lead compound. Evidence shows it demonstrates larvicidal activity superior to albendazole and comparable to ivermectin [1]. Furthermore, the specific methanimine linker structure is critical, as the hydrazone analog 6a shows a 23% reduction in efficacy, underscoring the importance of this precise structural motif [2].

Oncology Research: Investigating β-Glucuronidase as a Drug Target

For studies exploring the therapeutic potential of β-glucuronidase inhibition in cancer or drug metabolism, the benzimidazolide analogues characterized by Taha et al. are the optimal choice. Their reported IC50 values (as low as 6.10 ± 0.20 µM) demonstrate an ~8-fold increase in potency over the standard inhibitor D-saccharic acid 1,4 lactone, providing a significantly more potent tool compound for biochemical and cellular assays [1].

Neurodegenerative Disease Research: Modulating Cholinesterase Activity

Scientists investigating Alzheimer's disease pathology or the differential roles of AChE and BuChE should consider benzimidazolide analogues 7 and 9. These compounds exhibit a distinct inhibitory profile with a strong preference for BuChE (IC50 = 0.10 µM) over AChE (IC50 = 0.20-0.40 µM) [1]. This contrasts with donepezil (BuChE IC50 = 0.30 µM, AChE IC50 = 0.016 µM) and provides a valuable chemical tool for deconvoluting the functions of these enzymes or for therapeutic strategies where selective BuChE inhibition is hypothesized to be beneficial.

Antiprotozoal Drug Development: Advanced Lead for Leishmaniasis

In the search for safer anti-leishmanial therapies, specific novel benzimidazolide derivatives offer a clear advantage. They demonstrate a superior selectivity index (>12.6) compared to the frontline drug miltefosine (SI = 5.3) while maintaining comparable potency against the intracellular amastigote stage of the parasite [1]. This profile indicates a potentially wider therapeutic margin and lower host toxicity, justifying their prioritization in hit-to-lead campaigns and in vivo proof-of-concept studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzimidazolide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.